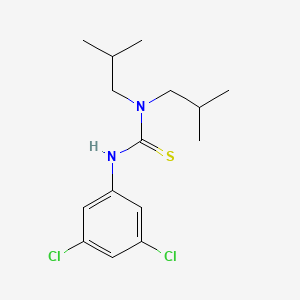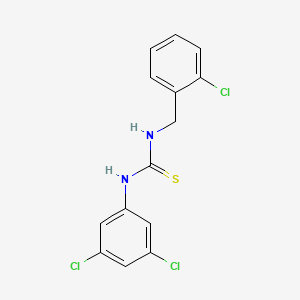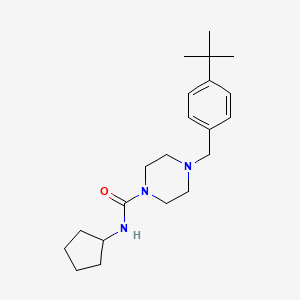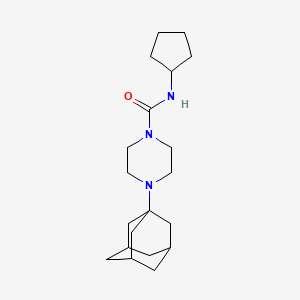![molecular formula C12H17N3O3 B4285398 ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate
Übersicht
Beschreibung
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate, also known as EPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPCA is a beta-alanine derivative that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has shown potential applications in medical research, particularly in the field of cancer diagnosis and treatment. Studies have shown that ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate can bind to prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This binding can be used for the detection of prostate cancer using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Wirkmechanismus
The mechanism of action of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate involves its binding to PSMA, which is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA is involved in the metabolism of folate and glutamate, and its overexpression in prostate cancer cells has been linked to disease progression and metastasis. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate binds to the extracellular domain of PSMA, which allows for the visualization of PSMA-expressing cells using imaging techniques.
Biochemical and Physiological Effects:
ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for medical research applications. Studies have shown that ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate can specifically bind to PSMA-expressing cells, which allows for the detection and visualization of prostate cancer cells. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has also been shown to have a high affinity for PSMA, which makes it a potential candidate for targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is its specificity for PSMA-expressing cells, which allows for the detection and visualization of prostate cancer cells. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has also been shown to have minimal toxicity, which makes it a promising candidate for medical research applications. However, one of the limitations of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is its relatively low binding affinity for PSMA compared to other PSMA-targeting agents. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate-based imaging agents for the detection and visualization of other types of cancer cells that express PSMA. Additionally, ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate could be further explored for its potential applications in targeted drug delivery and therapeutics for prostate cancer.
Eigenschaften
IUPAC Name |
ethyl 3-(pyridin-2-ylmethylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(16)6-8-14-12(17)15-9-10-5-3-4-7-13-10/h3-5,7H,2,6,8-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMKRVDNDJSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)

![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)


![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)